1-(1H-苯并[d]咪唑-2-基)-2-苯乙胺二盐酸盐
描述
“1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through a general, inexpensive, and versatile method involving an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and benzimidazol-2-yl phenyl methanones can be obtained under mild conditions .Molecular Structure Analysis
Benzimidazole has two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . It was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .Chemical Reactions Analysis
Benzimidazole has become an important synthon in the development of new drugs . It shows both acidic and basic properties, making it amphoteric in nature . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学研究应用
抗肿瘤活性
咪唑衍生物(包括苯并咪唑化合物)以其抗肿瘤特性而闻名。研究表明,各种咪唑衍生物,如咪唑和苯并咪唑的双(2-氯乙基)氨基衍生物,表现出显着的抗肿瘤活性。其中一些化合物已进入临床前测试阶段,突出了它们在开发新的抗癌药物和具有多种生物学特性的化合物方面的潜力 (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009)。
药物代谢的酶抑制
化学抑制剂对各种细胞色素 P450 (CYP) 同工型的选择性和效力对于预测药物代谢中的药物-药物相互作用 (DDI) 至关重要。咪唑衍生物(除其他化合物外)已被确定为特定 CYP 同工型的有效抑制剂,在药代动力学以及优化药物疗效和安全性方面发挥着重要作用 (Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y., 2011)。
药用化学应用
苯并咪唑衍生物在药用化学中很突出,因为它们具有广泛的药理功能,包括抗菌、抗病毒、抗糖尿病、抗癌和抗炎活性。苯并咪唑的结构多功能性和药效团意义使其成为合成具有更高疗效和更低毒性的新治疗剂的关键元素 (Vasuki, B., Mahadevan, N., Vijayabaskaran, M., Mohanapriya, K., Kosilamani, P., Balaji, K., Tamilselvan, P., & Sambathkumar, R., 2021)。
治疗潜力和药物开发
苯并咪唑及其衍生物的治疗潜力跨越各种生物活性,使其成为开发新的治疗化合物的重要支架。研究表明,苯并咪唑核周围的修饰导致药理活性化合物,表明该部分在药物发现和开发中的重要性 (Babbar, R., Swikriti, & Arora, S., 2020)。
作用机制
Target of Action
Similar compounds have been found to interact with key kinases such as egfr, her2, and cdk2 .
Mode of Action
It’s known that similar compounds demonstrate significant activity against key kinases such as egfr, her2, and cdk2 . These compounds may inhibit the activity of these kinases, disrupting their normal function and leading to various downstream effects.
Biochemical Pathways
The inhibition of key kinases like egfr, her2, and cdk2 can disrupt several cellular processes, including cell growth and division, signal transduction, and the regulation of the cell cycle .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic factors like caspase-3 and Bax, and the downregulation of anti-apoptotic factors like Bcl-2 .
Action Environment
For example, in the presence of N,N-dimethylformamide/sulfur, a related compound was obtained, while in the absence of sulfur, a different compound was obtained .
属性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylethanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;;/h1-9,12H,10,16H2,(H,17,18);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDHNSXNSJJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25810-64-4 | |
Record name | 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。